molecular formula C10H12ClN3O B6299097 C-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine hydrochloride CAS No. 2030426-53-8

C-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine hydrochloride

Cat. No.: B6299097
CAS No.: 2030426-53-8
M. Wt: 225.67 g/mol
InChI Key: JSEYOUXXXUDAPZ-UHFFFAOYSA-N
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Description

C-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine hydrochloride is a heterocyclic compound that contains an oxadiazole ring The oxadiazole ring is a five-membered ring consisting of one oxygen atom and two nitrogen atoms

Mechanism of Action

Target of Action

Oxadiazole derivatives, a class of compounds to which mfcd31714254 belongs, have been reported to exhibit promising anticancer activity . They are known to interact with various molecular targets involved in cancer progression, but the specific targets for MFCD31714254 remain to be identified.

Mode of Action

Oxadiazole derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells . The specific interactions and resulting changes caused by MFCD31714254 require further investigation.

Biochemical Pathways

Oxadiazole derivatives are known to influence various biochemical pathways involved in cancer progression

Result of Action

Oxadiazole derivatives have been reported to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation in cancer cells . The specific effects of MFCD31714254 on molecular and cellular processes need to be investigated further.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

C-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles can be used, and reactions are usually conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenamine
  • 3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-{2-[2,6-dichlorophenyl)amino]benzyl}-6-iodoquinazolin-4(3H)-one

Uniqueness

C-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-7-2-4-8(5-3-7)10-13-12-9(6-11)14-10;/h2-5H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEYOUXXXUDAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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